molecular formula C7H8BrNO2S B3037750 2-Bromo-4-(methylsulfonyl)aniline CAS No. 57946-90-4

2-Bromo-4-(methylsulfonyl)aniline

Cat. No.: B3037750
CAS No.: 57946-90-4
M. Wt: 250.12 g/mol
InChI Key: BZKULEPZXDVWPQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 2-position and a methylsulfonyl group at the 4-position.

Preparation Methods

The synthesis of 2-Bromo-4-(methylsulfonyl)aniline typically involves the bromination of 4-(methylsulfonyl)aniline. One common method is to react 4-(methylsulfonyl)aniline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Bromo-4-(methylsulfonyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(methylsulfonyl)aniline and its derivatives depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets .

Biological Activity

2-Bromo-4-(methylsulfonyl)aniline, with the molecular formula C₇H₈BrNO₂S, is an aromatic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom and a methylsulfonyl group on a benzene ring, contributing to its reactivity and biological interactions. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Weight : Approximately 238.11 g/mol
  • Functional Groups :
    • Bromine (electron-withdrawing)
    • Methylsulfonyl (electron-withdrawing)
    • Amine (nucleophilic)

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as a precursor for developing selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are crucial in treating inflammatory diseases by selectively inhibiting COX-2 while sparing COX-1, thus reducing side effects associated with non-selective NSAIDs.

Table 1: Biological Activity Summary

Activity Details
COX-2 Inhibition High potency with IC50 = 0.07 μM; selectivity index of 508.6 against COX-2 enzyme.
Anti-inflammatory Effects Compounds derived from this structure showed significant reduction in inflammation in animal models .
Antimicrobial Potential Suggested antimicrobial properties, though specific studies are limited.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Heck Cross-Coupling Reactions : Utilizes palladium catalysts to form carbon-carbon bonds with boronic acids.
  • Mannich Reactions : Introduces bromine into β-amino ketones for further modifications.

Case Study: Development of COX-2 Inhibitors

In a study aimed at synthesizing new anti-inflammatory agents, several derivatives of 4-(methylsulfonyl)aniline were evaluated for their COX-2 inhibitory activity. The results indicated that compounds incorporating the methylsulfonyl group maintained anti-inflammatory properties while increasing selectivity towards COX-2 over COX-1. Notably, certain compounds demonstrated better efficacy than diclofenac sodium in reducing paw edema in rat models .

The mechanism of action for this compound and its derivatives primarily involves interactions with biological targets such as enzymes and receptors. The presence of the bromine and methylsulfonyl groups enhances binding affinity and selectivity towards these targets, influencing their pharmacological effects .

Properties

IUPAC Name

2-bromo-4-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKULEPZXDVWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57946-90-4
Record name 2-bromo-4-methanesulfonylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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